molecular formula C24H25ClN4O4S B2446108 N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005308-12-2

N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2446108
CAS No.: 1005308-12-2
M. Wt: 501
InChI Key: GYEPZLKSTZQIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H25ClN4O4S and its molecular weight is 501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O4S/c1-32-20-7-6-16(12-21(20)33-2)23(31)27-24-26-18(15-34-24)14-22(30)29-10-8-28(9-11-29)19-5-3-4-17(25)13-19/h3-7,12-13,15H,8-11,14H2,1-2H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEPZLKSTZQIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a piperazine moiety, and a dimethoxybenzamide group. Its molecular formula is C21H24ClN5O4C_{21}H_{24}ClN_{5}O_{4} with a molecular weight of approximately 445.89 g/mol. The presence of chlorine and methoxy groups contributes to its biological properties.

Pharmacological Profile

Research indicates that this compound exhibits significant biological activity across various assays:

  • Dopamine Receptor Affinity :
    • The compound has been shown to interact with dopamine receptors, particularly the D4 subtype, which is associated with neuropsychiatric disorders. It demonstrated high affinity with an IC50 value in the low nanomolar range (0.057 nM) .
  • Antidepressant Effects :
    • Similar compounds with piperazine structures have been linked to antidepressant effects. The mechanism involves modulation of serotonin and norepinephrine pathways, suggesting potential utility in treating mood disorders.
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains, including Salmonella typhi and Bacillus subtilis, although the specific activity of this compound requires further investigation .
  • Inhibitory Activity :
    • In vitro studies have shown that related compounds can act as acetylcholinesterase inhibitors, which may have implications for treating Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural FeatureImpact on Activity
Piperazine Ring Enhances receptor binding affinity
Thiazole Moiety Contributes to pharmacological interactions
Dimethoxy Group Modulates lipophilicity and bioavailability
Chlorine Substituent Influences selectivity towards specific receptor subtypes

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • Dopamine D4 Receptor Study : A study highlighted the importance of substituents on the piperazine ring for enhancing D4 receptor affinity. Variations in alkyl chain length and functional groups significantly affected binding efficacy .
  • Antimicrobial Screening : A series of thiazole-based compounds were tested against various bacterial strains. Results indicated that modifications in the thiazole ring could enhance antimicrobial potency .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C24H29ClN4O5SC_{24}H_{29}ClN_{4}O_{5}S with a molecular weight of 521.0 g/mol. Its structure consists of a thiazole ring, piperazine moiety, and methoxybenzamide group, which contribute to its diverse biological activities.

Anticancer Activity

Research has indicated that compounds similar to N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide exhibit significant anticancer properties. For instance, derivatives containing the thiazole and piperazine structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Effects

Studies have demonstrated that compounds with similar structural features possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The thiazole ring is known to enhance the interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth .

Central Nervous System Effects

The piperazine component of the compound is associated with neuropharmacological effects. Research indicates that derivatives can exhibit anxiolytic and antidepressant activities by modulating neurotransmitter systems in the brain .

Case Study 1: Anticancer Efficacy

A study examined the efficacy of a related compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of derivatives against Escherichia coli and Staphylococcus aureus. The compound showed significant inhibition zones in agar diffusion tests, suggesting its potential as an antibacterial agent .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the condensation of 3,4-dimethoxybenzoyl chloride with a functionalized thiazole intermediate. Key steps include:

  • Coupling reactions : Use of coupling agents like HBTU or EDCI to link the piperazine-thiazole moiety to the benzamide backbone .
  • Protection/deprotection : Protecting amine groups (e.g., with Boc) during piperazine derivatization to avoid side reactions .
  • Purification : Silica gel chromatography (hexane/ethyl acetate gradients) followed by recrystallization (e.g., using methanol/dichloromethane) yields >95% purity. Monitor by HPLC with UV detection at 254 nm .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the integration of aromatic protons (e.g., 3,4-dimethoxybenzamide protons at δ 6.8–7.2 ppm) and piperazine/thiazole linkages .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ~550–600 Da) and detect impurities .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, particularly if polymorphism is suspected .

Q. What preliminary pharmacological assays are suitable for evaluating its bioactivity?

  • Receptor binding assays : Screen against serotonin (5-HT1A/2A_{1A/2A}) and dopamine (D2_2/D3_3) receptors due to structural similarities to known piperazine-based ligands .
  • Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., MCF-7, HepG2) at concentrations ranging from 1 nM–100 µM .
  • Solubility/logP : Determine via shake-flask method (PBS buffer, pH 7.4) and HPLC retention time to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize receptor selectivity?

  • Substituent variation : Synthesize analogs with modified substituents (e.g., replacing 3-chlorophenyl with 3-fluorophenyl or altering methoxy positions) to assess impact on receptor affinity .
  • Molecular docking : Use AutoDock Vina to model interactions with D3_3 receptors, focusing on hydrogen bonding with Asp110 and hydrophobic contacts with Phe346 .
  • Pharmacophore mapping : Compare with reference ligands (e.g., aripiprazole) to identify critical steric/electronic features .

Q. What experimental approaches resolve discrepancies in metabolic stability data across species?

  • In vitro microsomal assays : Compare hepatic clearance rates in human, rat, and mouse microsomes (e.g., NADPH-dependent degradation) .
  • Metabolite identification : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the piperazine ring or O-demethylation of the benzamide) .
  • CYP inhibition studies : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential and guide dose adjustments .

Q. How can selective targeting of specific receptor subtypes (e.g., D3_33​ over D2_22​) be achieved?

  • Substitution at the piperazine N4 position : Bulky groups (e.g., 4-fluorobenzyl) reduce D2_2 affinity while maintaining D3_3 binding .
  • Molecular dynamics simulations : Analyze ligand-receptor residence times to prioritize analogs with prolonged D3_3 binding .
  • In vivo PET imaging : Radiolabel with 11^{11}C or 18^{18}F to quantify receptor occupancy in rodent brains .

Q. What strategies mitigate poor aqueous solubility in preclinical development?

  • Salt formation : Prepare hydrochloride or mesylate salts to enhance solubility (e.g., from 0.05 mg/mL to >1 mg/mL) .
  • Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo .

Q. How should researchers address contradictory results in cytotoxicity assays across cell lines?

  • Dose-response validation : Repeat assays with tighter concentration ranges (e.g., 0.1–50 µM) and include positive controls (e.g., doxorubicin) .
  • Mechanistic studies : Perform flow cytometry (apoptosis/necrosis) and Western blotting (caspase-3, PARP cleavage) to confirm mode of action .
  • Resistance profiling : Test in multidrug-resistant cell lines (e.g., MCF-7/ADR) with P-gp inhibitors (verapamil) to assess efflux effects .

Methodological Notes

  • Data interpretation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity alongside radioligand assays) .
  • Safety protocols : Handle chlorophenyl intermediates in fume hoods due to potential toxicity .
  • Collaborative tools : Share crystallographic data (CCDC) and pharmacological datasets (ChEMBL) for community validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.